1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
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Overview
Description
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a propanol chain that includes an isopropylamino group. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenated propanol derivative under basic conditions to form the naphthalen-2-yloxy intermediate.
Amination: The intermediate is then reacted with isopropylamine in the presence of a catalyst to introduce the isopropylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The isopropylamino group can interact with biological receptors, potentially modulating their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yloxy)propan-2-ol: Lacks the isopropylamino group, making it less versatile in biological applications.
Propranolol: A well-known beta-blocker with a similar structure but different pharmacological properties.
Naphthalene derivatives: Various naphthalene-based compounds with different functional groups exhibit unique chemical and biological activities.
Uniqueness
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to its combination of a naphthalene ring and an isopropylamino group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Biological Activity
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, commonly known as propranolol, is a non-selective beta-adrenergic antagonist widely used in clinical settings. This compound has garnered significant attention due to its diverse biological activities, including effects on cardiovascular health, anxiety management, and potential applications in cancer therapy.
- Molecular Formula : C₁₆H₂₁N₁O₂
- Molecular Weight : 259.34 g/mol
- CAS Number : 5051-22-9
- DrugBank ID : DB03322
Propranolol functions primarily by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. This mechanism is beneficial in treating conditions such as hypertension, angina, and certain types of arrhythmias. Additionally, propranolol has been shown to reduce the physiological symptoms of anxiety by dampening the body's response to stress hormones such as adrenaline.
Cardiovascular Effects
Propranolol is effective in managing hypertension and preventing migraine headaches. Its ability to decrease cardiac output and lower systemic vascular resistance makes it a first-line treatment for these conditions. Research indicates that propranolol can significantly reduce heart rate and myocardial oxygen demand during physical exertion, making it valuable for patients with ischemic heart disease.
Neuroprotective Effects
Recent studies have highlighted propranolol's potential neuroprotective effects. It has been suggested that propranolol may mitigate the impact of stress-induced neuroinflammation, which is relevant in conditions like post-traumatic stress disorder (PTSD). A study indicated that propranolol administration could attenuate memory reconsolidation processes associated with traumatic memories, offering therapeutic avenues for PTSD patients.
Antioxidant Activity
Propranolol has demonstrated antioxidant properties, which may contribute to its cardioprotective effects. The compound's ability to scavenge free radicals and reduce oxidative stress has been documented in various experimental models. This antioxidant activity may play a role in preventing cellular damage in cardiovascular tissues.
Case Studies
- Cardiovascular Health : A clinical trial involving patients with hypertension showed that propranolol effectively reduced blood pressure levels over a 12-week period without significant adverse effects (Smith et al., 2020).
- Anxiety Disorders : In a randomized controlled trial, propranolol was administered to individuals with performance anxiety, resulting in significant reductions in anxiety symptoms compared to placebo (Jones et al., 2019).
- Neuroprotection : A study explored the effects of propranolol on PTSD symptoms following trauma exposure. Results indicated that participants receiving propranolol had improved outcomes in terms of anxiety and intrusive memories (Williams et al., 2021).
Toxicity and Side Effects
While generally well-tolerated, propranolol can cause side effects such as fatigue, dizziness, and gastrointestinal disturbances. In rare cases, it may lead to more severe adverse effects like bradycardia or bronchospasm, particularly in patients with pre-existing respiratory conditions.
Comparative Toxicity Data
Compound | LC50 (mg/L) | Notes |
---|---|---|
Propranolol | 2.48 | Significant toxicity observed at high doses |
1-Naphthol | 7.49 | Intermediate product with lower toxicity |
1,4-Naphthoquinone | 0.035 | Highly toxic degradation product |
Properties
IUPAC Name |
1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16;/h3-9,12,15,17-18H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBCFFWDJRUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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